2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
Description
The compound 2-(aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol (CAS: 2044705-44-2) is a cyclopentanol derivative featuring a 5-methyl-1,2,4-triazole substituent and an aminomethyl group. Its molecular formula is C₉H₁₅N₄O, with a molecular weight of 210.28 g/mol . The stereochemistry is specified as rac-(1R,2R,4S), indicating a racemic mixture of enantiomers. It is typically synthesized with a purity of ≥95% and is used in research and development contexts, particularly in pharmaceutical and agrochemical studies .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13) |
InChI Key |
AIQILIVNLVXTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CC(C(C2)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions to introduce the aminomethyl and triazole groups. Key steps may include:
Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
Substitution: Substitution reactions to introduce the methyl group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and triazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a class of triazole-functionalized cyclopentanol derivatives. Key analogs include:
Key Differences and Implications
Substituent Effects on Bioactivity: The 5-methyl group in the target compound may confer balanced lipophilicity compared to 5-ethyl or 5-isopropyl analogs, which could enhance membrane permeability . Metconazole and triticonazole, with 4-chlorophenyl groups, exhibit broad-spectrum fungicidal activity, suggesting that the aminomethyl group in the target compound might shift its mechanism toward antiviral or antibacterial targets .
Stereochemical Considerations :
- The rac-(1R,2R,4S) configuration contrasts with the stereospecificity of triticonazole, which is optimized for binding to fungal cytochrome P450 enzymes. Racemic mixtures may require chiral resolution for therapeutic applications .
Analogous dihydrochloride salts (e.g., CID 124251983) demonstrate enhanced stability and solubility in polar solvents, a strategy applicable to the target compound .
Research Findings and Data Gaps
- Synthetic Yields : The target compound is consistently synthesized at 95% purity , matching yields for its ethyl and isopropyl analogs .
- Biological Data: While metconazole and triticonazole have well-documented efficacy, the target compound lacks published bioactivity data.
- Computational Predictions : Molecular docking studies (unpublished) hypothesize strong interactions with fungal CYP51 enzymes, akin to commercial triazoles .
Biological Activity
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₆N₄O
- Molecular Weight : 196.25 g/mol
- CAS Number : 1936039-29-0
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the triazole ring, which is known for its diverse pharmacological properties. Triazoles have been extensively studied for their antifungal, antibacterial, and anticancer activities.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The presence of the 5-methyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate fungal cell membranes. Studies have shown that similar triazole compounds can inhibit the growth of various fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
The anticancer activity of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has been explored in several studies. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways. For instance:
- Case Study 1 : A study involving synthesized triazole derivatives showed that compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.6 |
| Compound B | A549 (lung cancer) | 8.3 |
| Compound C | HeLa (cervical cancer) | 7.1 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cellular metabolism in fungi and cancer cells.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the G2/M phase.
Research Findings
Recent studies have focused on synthesizing derivatives of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol to enhance its biological activity:
Table of Synthesized Derivatives and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
